molecular formula C53H99NO18 B3026490 N-Heptadecanoyl ceramide trihexoside CAS No. 536745-81-0

N-Heptadecanoyl ceramide trihexoside

Numéro de catalogue: B3026490
Numéro CAS: 536745-81-0
Poids moléculaire: 1038.3 g/mol
Clé InChI: FMSNZTFVKHTNKM-SKSJQVEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Heptadecanoyl ceramide trihexoside is a synthetic compound with the molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol . It is a type of ceramide trihexoside, which is a subclass of sphingolipids. These compounds are known for their role in cellular signaling and structural integrity of cell membranes. This compound is particularly noted for its potential use in studies related to Fabry disease and sphingolipid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptadecanoyl ceramide trihexoside typically involves the acylation of a ceramide backbone with heptadecanoic acid. The process can be carried out using a solvent mixture of chloroform and methanol in a 2:1 ratio . The reaction conditions often include the use of a catalyst and maintaining the reaction mixture at a specific temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Analyse Des Réactions Chimiques

Types of Reactions

N-Heptadecanoyl ceramide trihexoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the ceramide, while reduction could produce reduced forms of the compound .

Applications De Recherche Scientifique

N-Heptadecanoyl ceramide trihexoside is a chemical compound that has applications as an internal standard in analytical chemistry, particularly in the study of glycosphingolipids in diseases such as Fabry disease .

Scientific Research Applications
N-heptadecanoyl ceramide trihexoside is used as an internal standard because it shares similar chemical properties with human Gb3, but it is not synthesized by humans due to the odd number of carbon atoms . In mass spectrometry, it generates a main peak at m/z 1060.7 (C17:0) and a minor peak at m/z 1076.7 (C17:0-OH), which are combined for calculations .

Quantification of Gb3 and Lyso-Gb3 in Fabry Disease

  • Mass Spectrometry Conditions Preliminary analyses used N-heptadecanoyl-ceramide trihexoside to optimize chromatographic separation and MS conditions .
  • Internal Standard : this compound is utilized as an internal standard for quantifying Gb3 and Lyso-Gb3 in samples affected by Fabry disease .
  • LC-MS/MS Method: An ultra-performance LC–MS/MS (UPLC–MS/MS) method was developed and validated for the analysis of 22 Gb3 isoform/analogs in various Fabry mice tissues . The HSS T3 C18 column allowed a good separation of Gb3 isoforms and analogs based on hydrophobic interactions .
  • Table of mass spectrometry parameters :
GSLPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Fragmentor (V)CE (eV)Cell Acceleration Voltage (V)Polarity
Gb31137.5282.3200161524positive
Lyso-Gb3786.8282.320081454positive
N-heptadecanoyl-ceramide trihexoside1039.3282.3200161804positive
N-glycinated lyso-ceramide trihexoside843.5339.3200161704positive

Case Studies

  • Fabry Mice Tissue Analysis: this compound has application in the analysis of Gb3 isoforms/analogs in Fabry mice tissues using UPLC-MS/MS .
  • Spinal Muscular Atrophy Study : In a study of mice with a spinal muscular atrophy-like phenotype, researchers investigated sphingolipids in tissue extracts from the spleen and liver . They were unable to calculate acyl-chain variants for trihexosylceramides (THC) because many ACVs were not detected in wild-type tissue .

Activité Biologique

N-Heptadecanoyl ceramide trihexoside (N-HCTH) is a glycosphingolipid that plays a significant role in cellular signaling and has been implicated in various biological processes. This article explores its biological activity, mechanisms of action, and relevance in pathological conditions, particularly focusing on its role in lysosomal storage disorders such as Fabry disease.

Structure and Properties

N-HCTH is characterized by a heptadecanoic acid moiety attached to a ceramide backbone, forming a trihexoside structure. This unique composition allows it to interact with specific receptors and participate in cellular signaling pathways.

Biological Functions

1. Cellular Signaling
N-HCTH is involved in several signaling pathways, particularly in the context of cell membrane dynamics. It serves as a receptor for toxins, including Shiga toxins, which require specific fatty acid configurations for binding. The presence of N-HCTH in cellular membranes can influence the cell's response to these toxins .

2. Role in Lysosomal Storage Disorders
In Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A, N-HCTH accumulates due to the inability to convert it into lactosylceramide. This accumulation leads to various pathological effects, including organ dysfunction and systemic symptoms .

3. Impact on Lipid Metabolism
Research indicates that N-HCTH levels can be significantly altered in various metabolic conditions. For instance, increased concentrations of N-HCTH have been observed in urine samples from Fabry hemizygotes compared to healthy controls, suggesting its potential use as a biomarker for disease diagnosis .

Case Studies and Experimental Data

  • Chromatographic Analysis
    A study optimized chromatographic conditions for separating N-HCTH using mass spectrometry. The results indicated a strong correlation between N-HCTH levels and disease severity in affected individuals .
    Compoundm/zProduct Ion (m/z)Dwell (ms)CE (eV)
    N-HCTH1039.3282.320080
  • Lipid Profiling in Fabry Disease
    In urine samples from patients with Fabry disease, elevated levels of N-HCTH were detected alongside other sphingolipids, highlighting its potential as a diagnostic marker .
    Lipid SpeciesControl (µg/L)Fabry Hemizygotes (µg/L)
    This compound254728
    Lactosylceramide5010,479
  • Therapeutic Implications
    Combination therapies involving enzyme replacement and substrate reduction have shown promise in managing Fabry disease symptoms by reducing N-HCTH accumulation . In animal models, treatments that lower glycosphingolipid levels have improved renal function and reduced organ damage.

Propriétés

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNZTFVKHTNKM-SKSJQVEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.